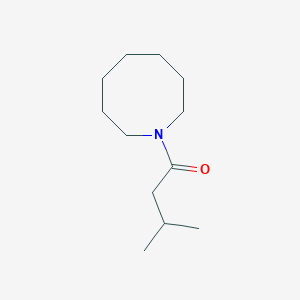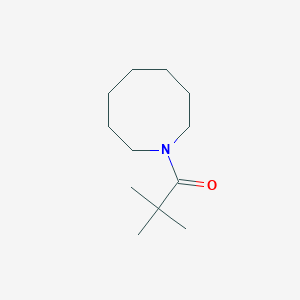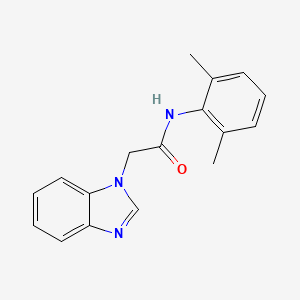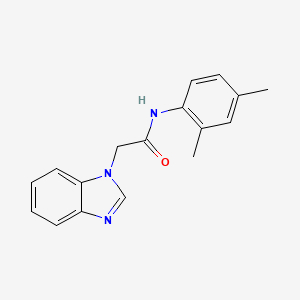
2-(benzimidazol-1-yl)-N-(2,3-dimethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(benzimidazol-1-yl)-N-(2,3-dimethylphenyl)acetamide, also known as BMDA, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. BMDA belongs to the class of benzimidazole derivatives, which have been shown to exhibit various pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral effects.
Mecanismo De Acción
The mechanism of action of 2-(benzimidazol-1-yl)-N-(2,3-dimethylphenyl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-(benzimidazol-1-yl)-N-(2,3-dimethylphenyl)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression. Inhibition of HDACs by 2-(benzimidazol-1-yl)-N-(2,3-dimethylphenyl)acetamide leads to the activation of pro-apoptotic genes and the inhibition of anti-apoptotic genes, ultimately leading to the induction of apoptosis in cancer cells. 2-(benzimidazol-1-yl)-N-(2,3-dimethylphenyl)acetamide has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes, including cell proliferation and differentiation.
Biochemical and Physiological Effects:
2-(benzimidazol-1-yl)-N-(2,3-dimethylphenyl)acetamide has been shown to exhibit various biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory effects, 2-(benzimidazol-1-yl)-N-(2,3-dimethylphenyl)acetamide has been shown to have anti-viral effects, making it a potential candidate for the treatment of viral infections. 2-(benzimidazol-1-yl)-N-(2,3-dimethylphenyl)acetamide has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(benzimidazol-1-yl)-N-(2,3-dimethylphenyl)acetamide has several advantages for lab experiments. It is a relatively stable compound and can be synthesized in high yields and purity, making it suitable for further scientific research. However, 2-(benzimidazol-1-yl)-N-(2,3-dimethylphenyl)acetamide also has some limitations. It is a relatively new compound, and its toxicity and pharmacokinetics have not been fully characterized. Further studies are needed to determine the optimal dosage and administration route for 2-(benzimidazol-1-yl)-N-(2,3-dimethylphenyl)acetamide.
Direcciones Futuras
There are several future directions for 2-(benzimidazol-1-yl)-N-(2,3-dimethylphenyl)acetamide research. One potential direction is the development of 2-(benzimidazol-1-yl)-N-(2,3-dimethylphenyl)acetamide derivatives with improved pharmacological properties. Another potential direction is the investigation of the synergistic effects of 2-(benzimidazol-1-yl)-N-(2,3-dimethylphenyl)acetamide with other anti-cancer or anti-inflammatory agents. Additionally, further studies are needed to determine the optimal dosage and administration route for 2-(benzimidazol-1-yl)-N-(2,3-dimethylphenyl)acetamide and to fully characterize its pharmacokinetics and toxicity.
Conclusion:
In conclusion, 2-(benzimidazol-1-yl)-N-(2,3-dimethylphenyl)acetamide, or 2-(benzimidazol-1-yl)-N-(2,3-dimethylphenyl)acetamide, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. 2-(benzimidazol-1-yl)-N-(2,3-dimethylphenyl)acetamide exhibits potent anti-cancer, anti-inflammatory, and anti-viral effects, making it a potential candidate for the treatment of various diseases. Further studies are needed to fully characterize the pharmacological properties of 2-(benzimidazol-1-yl)-N-(2,3-dimethylphenyl)acetamide and to determine its optimal dosage and administration route.
Métodos De Síntesis
The synthesis of 2-(benzimidazol-1-yl)-N-(2,3-dimethylphenyl)acetamide involves the reaction of 2-aminobenzimidazole with N-(2,3-dimethylphenyl)acetamide in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is subsequently cyclized to yield 2-(benzimidazol-1-yl)-N-(2,3-dimethylphenyl)acetamide. The synthesis of 2-(benzimidazol-1-yl)-N-(2,3-dimethylphenyl)acetamide has been optimized to achieve high yields and purity, making it suitable for further scientific research.
Aplicaciones Científicas De Investigación
2-(benzimidazol-1-yl)-N-(2,3-dimethylphenyl)acetamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising applications of 2-(benzimidazol-1-yl)-N-(2,3-dimethylphenyl)acetamide is in the treatment of cancer. Studies have shown that 2-(benzimidazol-1-yl)-N-(2,3-dimethylphenyl)acetamide exhibits potent anti-cancer effects by inducing apoptosis and inhibiting the proliferation of cancer cells. 2-(benzimidazol-1-yl)-N-(2,3-dimethylphenyl)acetamide has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Propiedades
IUPAC Name |
2-(benzimidazol-1-yl)-N-(2,3-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-12-6-5-8-14(13(12)2)19-17(21)10-20-11-18-15-7-3-4-9-16(15)20/h3-9,11H,10H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKNDIVBPYRQNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C=NC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzimidazol-1-yl)-N-(2,3-dimethylphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-dimethyl-1H-pyrazol-4-yl [4-(2-methylbenzyl)piperazino] sulfone](/img/structure/B7460401.png)
![2-Chloro-5-[(3,4-dimethoxyphenyl)methylamino]benzoic acid](/img/structure/B7460411.png)
![N-(2-adamantyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7460425.png)


![2-chloro-N-[3-(2H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B7460453.png)
![N-[(2-fluorophenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B7460461.png)
![N-[(2-fluorophenyl)methyl]-2-methylpropanamide](/img/structure/B7460463.png)


![N-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7460491.png)
![N-[(2-fluorophenyl)methyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7460493.png)
![N-[(2-fluorophenyl)methyl]oxolane-2-carboxamide](/img/structure/B7460499.png)
